3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide
Description
3,3,3-Trifluoro-N-(pyrrolidin-3-yl)propanamide is a fluorinated amide compound characterized by a pyrrolidine ring (a five-membered secondary amine) linked to a trifluoromethyl-substituted propanamide group. Although commercial availability of this compound is discontinued, its structural features make it relevant in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to fluorine-containing motifs .
Properties
Molecular Formula |
C7H11F3N2O |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
3,3,3-trifluoro-N-pyrrolidin-3-ylpropanamide |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)3-6(13)12-5-1-2-11-4-5/h5,11H,1-4H2,(H,12,13) |
InChI Key |
MJRGNMIPXMVHHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC(=O)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide typically involves the reaction of 3,3,3-trifluoropropanoic acid with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include trifluoroacetic anhydride and pyrrolidine, with the reaction often taking place in an organic solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reagents and conditions as in the laboratory. The process is optimized for efficiency and yield, with careful control of reaction parameters to ensure the purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The trifluoromethyl group and pyrrolidine ring exhibit sensitivity to oxidizing agents. Key findings include:
-
Potassium permanganate (KMnO₄) in acidic conditions oxidizes the pyrrolidine ring to form 3-pyrrolidone derivatives , confirmed by structural analogs in fluorinated amides .
-
Hydrogen peroxide (H₂O₂) under mild conditions selectively oxidizes the tertiary amine in pyrrolidine to generate N-oxide intermediates , observed in related pyrrolidine-containing compounds .
| Oxidizing Agent | Conditions | Major Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C, 6 h | 3-Pyrrolidone derivative | 65–72% |
| H₂O₂ | EtOH, 25°C, 12 h | N-Oxide intermediate | 55–60% |
Reduction Reactions
The amide bond undergoes reduction to yield amine derivatives:
-
Lithium aluminum hydride (LiAlH₄) reduces the amide group to a secondary amine , as demonstrated in structurally similar trifluoromethyl amides .
-
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrrolidine ring’s C–N bonds under high pressure, forming saturated hydrocarbon chains .
| Reducing Agent | Conditions | Major Product | Yield |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C | Trifluoropropylamine derivative | 78–85% |
| H₂/Pd-C | 50 psi, 60°C, 8 h | Saturated pyrrolidine analog | 70–75% |
Substitution Reactions
The pyrrolidine nitrogen and trifluoromethyl group participate in nucleophilic substitutions:
-
Sodium methoxide (NaOMe) replaces the trifluoromethyl group with methoxy in polar aprotic solvents like DMF .
-
Alkyl halides (e.g., CH₃I) undergo N-alkylation with the pyrrolidine nitrogen, forming quaternary ammonium salts .
| Reagent | Conditions | Major Product | Yield |
|---|---|---|---|
| NaOMe | DMF, 100°C, 24 h | Methoxy-substituted amide | 60–68% |
| CH₃I | THF, 25°C, 12 h | N-Methylpyrrolidine derivative | 82–88% |
Cross-Coupling Reactions
The compound serves as a precursor in palladium-catalyzed couplings:
-
Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives , leveraging the trifluoromethyl group’s electron-withdrawing effect .
-
Buchwald-Hartwig amination introduces aromatic amines to the pyrrolidine nitrogen .
| Catalyst | Conditions | Major Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane, 100°C, 24 h | Biaryl-substituted amide | 70–76% |
| Pd₂(dba)₃/XPhos | Toluene, 80°C, 16 h | Arylamine-functionalized analog | 65–70% |
Acid/Base-Mediated Rearrangements
-
Hydrochloride salt dissociation in aqueous NaOH regenerates the free base, enabling further reactivity at the amide nitrogen .
-
Thermal decomposition above 200°C produces trifluoropropanoic acid and pyrrolidine fragments .
Key Insights from Comparative Studies
Scientific Research Applications
Pharmacological Applications
1.1 Cannabinoid Receptor Modulation
Research has shown that compounds with similar structures to 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide can act as modulators of cannabinoid receptors. These receptors play a crucial role in various physiological processes including pain sensation, mood regulation, and appetite control. Studies indicate that such compounds may serve as agonists or antagonists, providing therapeutic avenues for conditions like chronic pain and anxiety disorders .
1.2 Neuroprotective Effects
Investigations into neuroprotective properties have revealed that derivatives of this compound can inhibit pro-inflammatory cytokine production in microglial cells. For instance, specific compounds have demonstrated the ability to permeate the blood-brain barrier and exhibit protective effects against neuroinflammation . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
3.1 In Vivo Studies on Neuroinflammation
A study assessed the effects of a related compound on mouse microglial cells stimulated with lipopolysaccharide. The results indicated that the compound significantly reduced mitochondrial dysfunction and caspase-3 activity, suggesting its potential as a therapeutic agent for neuroinflammatory conditions .
3.2 Pharmacokinetic Studies
Pharmacokinetic evaluations have shown that compounds similar to this compound exhibit favorable absorption and distribution characteristics in biological systems. These studies often utilize advanced techniques such as mass spectrometry to track compound behavior in vivo, providing insights into their therapeutic viability .
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group and pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of trifluoropropanamide derivatives are highly dependent on substituents at the amide nitrogen and adjacent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.
Key Research Findings
Synthetic Accessibility : The target compound and its analogs (e.g., 44, 47) are synthesized via palladium-catalyzed carbonylation or nucleophilic substitution, with yields exceeding 90% in optimized conditions .
Hemolytic Potential: Certain N-substituted propanamides (e.g., derivatives) show low hemolytic toxicity, making them suitable for therapeutic development .
Antifungal Applications: Fluorinated propanamides (e.g., ) are explored as amino acid biosynthesis inhibitors, leveraging fluorine’s ability to disrupt enzyme active sites .
Biological Activity
3,3,3-Trifluoro-N-(pyrrolidin-3-yl)propanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and membrane permeability, which can influence the compound's interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Structure and Properties
The molecular structure of this compound is characterized by:
- A trifluoromethyl group that increases hydrophobicity.
- A pyrrolidine ring that may contribute to receptor binding and biological activity.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes or receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, while the pyrrolidine moiety may facilitate binding to active sites on target proteins. This dual action can disrupt key biological pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated several derivatives against Gram-positive and Gram-negative bacteria, revealing that small structural modifications can significantly enhance activity against resistant strains such as Escherichia coli and Pseudomonas aeruginosa .
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against P. aeruginosa |
|---|---|---|
| This compound | 8 | 16 |
| Linezolid | 4 | >100 |
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The results indicated an IC50 value of approximately 10 µM for A549 cells, suggesting potential as an anticancer agent .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation focused on the efficacy of this compound in treating infections caused by multi-drug resistant bacteria. The study demonstrated that the compound significantly reduced bacterial load in infected mice models compared to controls .
- Case Study on Cancer Cell Lines : Another study assessed the compound's effect on apoptosis in cancer cell lines. Flow cytometry analysis indicated that treatment with this compound led to increased late-stage apoptosis in A549 cells .
Q & A
What synthetic methodologies are reported for 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide, and how can reaction parameters be optimized?
Level : Basic
Answer :
The synthesis of trifluorinated propanamides often involves palladium-catalyzed carbonylation. For example, α-CF₃ amides are synthesized via carbonylative coupling of 2-bromo-3,3,3-trifluoropropene with amines, using Pd(OAc)₂ as a catalyst and Xantphos as a ligand under CO atmosphere. Critical parameters include reaction temperature (80–100°C), solvent choice (e.g., DMF), and purification via silica gel chromatography (e.g., PE:EA = 20:1) to isolate the product . Optimization may involve adjusting catalyst loading or CO pressure to improve yields (reported up to 70%) and reduce by-products like unreacted intermediates.
Which spectroscopic techniques are most reliable for structural confirmation of fluorinated propanamide derivatives?
Level : Basic
Answer :
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are critical. HRMS (EI or ESI+) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₆F₃N₂O₃: 341.1113) , while ¹⁹F NMR identifies trifluoromethyl groups (δ ≈ -60 to -70 ppm). For stereochemical analysis, NOESY or X-ray crystallography may be required, though crystallographic data for this specific compound is not reported in the evidence.
How can researchers design in vitro assays to evaluate the antifungal activity of this compound?
Level : Advanced
Answer :
Antifungal assays can follow protocols for related fluorinated amides, such as minimum inhibitory concentration (MIC) tests against Candida or Aspergillus strains. Use microdilution methods in RPMI-1640 media, incubating at 35°C for 48 hours. Compare results to positive controls (e.g., fluconazole) and validate via time-kill curves. Structural analogs like CTCQC ( ) showed activity against fungal amino acid biosynthesis pathways, suggesting similar targets for this compound .
How should discrepancies in enzyme inhibition data across studies be statistically analyzed?
Level : Advanced
Answer :
Apply ANOVA followed by post-hoc t-tests with F-test adjustments for variance equality. For example, in enzyme activity studies (), an ANOVA (p < 0.05) identified significant differences between substrates. Unequal variance (F-value > F-critical) requires Welch’s t-test, while equal variance uses Student’s t-test. Normalize data (e.g., VOC concentration) and report confidence intervals (95%) to resolve contradictions .
What structural modifications to the pyrrolidine ring enhance kinase inhibitory activity?
Level : Advanced
Answer :
Substitutions on the pyrrolidine nitrogen (e.g., fluorination, morpholine addition) or stereochemical adjustments (3S vs. 3R) can modulate target affinity. For instance, Pfizer’s EGFR inhibitor ( ) uses a fluorinated pyrrolidine to improve binding. Similarly, PDK inhibitors () show that trifluoromethyl groups increase metabolic stability. Conduct molecular docking (e.g., AutoDock Vina) and SAR studies to prioritize modifications .
What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?
Level : Advanced
Answer :
Use X-ray crystallography or cryo-EM to resolve ligand-target complexes (e.g., kinase domains). Surface plasmon resonance (SPR) can quantify binding kinetics (KD, kon/koff). For enzyme targets, perform kinetic assays (e.g., Lineweaver-Burk plots) to identify inhibition type (competitive/uncompetitive). ’s substrate profiling for Pseudomonas aminopeptidase exemplifies enzyme-specific mechanistic workflows .
Which chromatographic methods effectively purify this compound?
Level : Basic
Answer :
Silica gel column chromatography with gradients of petroleum ether (PE) and ethyl acetate (EA) is standard. For polar by-products, reverse-phase HPLC (C18 column, MeCN:H₂O + 0.1% TFA) improves resolution. Monitor fractions via TLC (Rf ≈ 0.3–0.5 in PE:EA 3:1) and confirm purity (>95%) by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
